molecular formula C17H13Cl2N3O2S B298654 (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B298654
M. Wt: 394.3 g/mol
InChI Key: BNKNDAKWXLFJCD-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with potential applications in scientific research. The compound is also known as DCP-LA and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves the inhibition of calcium influx into cells. The compound has been shown to inhibit L-type calcium channels and has been studied for its potential use in the treatment of calcium channelopathies.
Biochemical and Physiological Effects:
(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential use in the treatment of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments is its potential neuroprotective effects. The compound has been shown to have potential applications in the treatment of neurodegenerative diseases and has been studied for its potential use in the treatment of ischemic stroke and traumatic brain injury. One limitation of using the compound in lab experiments is the lack of information on its long-term effects.

Future Directions

For the study of (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione include further investigation of its mechanism of action and potential applications in the treatment of calcium channelopathies, neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Additionally, further studies on the long-term effects of the compound are needed.

Synthesis Methods

The synthesis method of (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves the reaction of 2,3-dichlorobenzoic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding aldehyde. The aldehyde is then reacted with 2,5-dimethylpyrrole-3-carboxaldehyde in the presence of sodium hydride to form the pyrrole derivative. The resulting compound is then reacted with thiourea in the presence of sodium methoxide to form (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione.

Scientific Research Applications

(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been studied for its potential applications in scientific research. The compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential use in the treatment of ischemic stroke and traumatic brain injury.

properties

Product Name

(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C17H13Cl2N3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H13Cl2N3O2S/c1-8-6-10(9(2)20-8)7-11-15(23)21-17(25)22(16(11)24)13-5-3-4-12(18)14(13)19/h3-7,20H,1-2H3,(H,21,23,25)/b11-7+

InChI Key

BNKNDAKWXLFJCD-YRNVUSSQSA-N

Isomeric SMILES

CC1=CC(=C(N1)C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl

SMILES

CC1=CC(=C(N1)C)C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CC1=CC(=C(N1)C)C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.